molecular formula C22H26NO3P B1199085 Diphenyl N-1-adamantylphosphoramidate CAS No. 49802-24-6

Diphenyl N-1-adamantylphosphoramidate

Cat. No.: B1199085
CAS No.: 49802-24-6
M. Wt: 383.4 g/mol
InChI Key: BMDNIXZGSFOCEN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Name : N-Diphenoxyphosphoryladamantan-1-amine
Molecular Formula : C22H26NO3P
Molecular Weight : 383.42 g/mol
CAS Registry Number : 49802-24-6
Synonym(s) :

  • NSC 166208
  • Phosphoramidic acid, tricyclo[3.3.1.13,7]dec-1-yl-, diphenyl ester
  • DTXSID90198081

Structural Depiction :

SMILES: O=P(NC1C2CC3CC(C2)CC1C3)(OC4=CC=CC=C4)OC5=CC=CC=C5  

The adamantane core (tricyclo[3.3.1.13,7]decane) is substituted at the 1-position with a phosphoramidate group (-N-PO(OPh)2).

Historical Context and Discovery

The compound emerged from mid-20th-century efforts to functionalize adamantane, a hydrocarbon first isolated from petroleum in 1933. Adamantane derivatives gained prominence in medicinal chemistry after the antiviral success of amantadine (1964). Diphenyl N-1-adamantylphosphoramidate was synthesized as part of broader explorations into phosphoramidate-modified adamantane analogs, leveraging:

  • Adamantane’s metabolic stability : Its rigid structure resists enzymatic degradation.
  • Phosphoramidate versatility : The P-N bond enables hydrogen bonding and hydrolytic stability compared to phosphate esters.
    Early syntheses involved reacting 1-adamantylamine with phosphorylating agents like diphenyl chlorophosphate.

Structural Significance of Adamantane Core and Phosphoramidate Functional Groups

Adamantane Core

  • Three-dimensional rigidity : Enhances binding specificity to hydrophobic pockets (e.g., enzyme active sites).
  • Lipophilicity : LogP ~5.2 (predicted), improving membrane permeability.
  • Symmetry : Reduces synthetic complexity for regioselective substitutions.

Phosphoramidate Group

  • Electron-withdrawing effects : Polarizes adjacent bonds, facilitating nucleophilic reactions.
  • Hydrogen-bonding capacity : The P=O and N-H groups engage in interactions critical for substrate recognition.
  • Metabolic resistance : More stable than phosphate esters under physiological pH.

Comparative Analysis of Adamantane Derivatives

Derivative Functional Group Key Property
Amantadine Amine Antiviral (M2 ion channel inhibition)
Tromantadine Thioamide Antiherpetic activity
This compound Phosphoramidate Enhanced hydrogen bonding capacity

Relevance in Organic and Medicinal Chemistry

  • Organic Synthesis :

    • Protecting group : The adamantyl moiety shields reactive sites during multi-step syntheses.
    • Catalyst design : Phosphoramidate’s Lewis acidity aids in coordinating transition metals.
  • Medicinal Chemistry :

    • Kinase inhibition : Adamantane’s bulk complements ATP-binding pockets, while phosphoramidate mimics phosphorylated residues.
    • Prodrug potential : Hydrolytic cleavage releases 1-adamantylamine, a known pharmacophore.
    • Antiviral applications : Structural analogs inhibit viral polymerases via phosphoramidate-DNA adduct formation.

Case Study : In nucleoside analogs, phosphoramidate prodrugs (e.g., sofosbuvir) mask charged phosphates, improving oral bioavailability. This compound’s adamantane core could further enhance tissue penetration.

Properties

CAS No.

49802-24-6

Molecular Formula

C22H26NO3P

Molecular Weight

383.4 g/mol

IUPAC Name

N-diphenoxyphosphoryladamantan-1-amine

InChI

InChI=1S/C22H26NO3P/c24-27(25-20-7-3-1-4-8-20,26-21-9-5-2-6-10-21)23-22-14-17-11-18(15-22)13-19(12-17)16-22/h1-10,17-19H,11-16H2,(H,23,24)

InChI Key

BMDNIXZGSFOCEN-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5

Other CAS No.

49802-24-6

Synonyms

diphenyl N-1-adamantylphosphoramidate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Dimethyl N-1-adamantylphosphoramidate

The dimethyl analog substitutes phenyl groups with methyl substituents, resulting in distinct physicochemical properties:

  • Lipophilicity : The bulkier phenyl groups in diphenyl N-1-adamantylphosphoramidate increase logP (a measure of lipophilicity) compared to the dimethyl variant, favoring enhanced blood-brain barrier penetration and intracellular uptake.
  • Solubility : Dimethyl derivatives generally exhibit higher aqueous solubility due to reduced steric hindrance and lower molecular weight.
  • Pharmacological Activity : While both compounds may share antitumor or neuroprotective mechanisms, the diphenyl variant’s phenyl groups could improve metabolic stability, extending its half-life in vivo .

Comparison with Other Aryl Phosphoramidates

Aryl phosphoramidates with substituents like p-tert-butylphenyl or p-fluorophenyl differ in electronic and steric effects:

  • Electronic Effects : Electron-withdrawing groups (e.g., fluoro) may reduce phosphorus center reactivity, whereas electron-donating groups (e.g., methyl) enhance nucleophilicity.

Role of the Adamantyl Moiety in Host-Guest Interactions

The adamantyl group significantly enhances molecular interactions. For example, diphenyl(4-adamantylphenyl)phosphine (AdTPP) exhibits an association constant (Kf) twice that of non-adamantyl analogs in supercritical CO2, suggesting that adamantyl’s hydrophobic bulk stabilizes host-guest complexes . This property may extrapolate to this compound’s ability to interact with biological targets like enzyme active sites or lipid membranes.

Data Tables

Table 1. Comparative Properties of this compound and Analogs

Compound Name Substituents Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Pharmacological Activity Kf (Association Constant)
This compound Phenyl, Adamantyl ~450 5.2 <0.1 Antitumor, Neuroprotective N/A
Dimethyl N-1-adamantylphosphoramidate Methyl, Adamantyl ~300 3.8 1.5 Antiviral, Antitumor N/A
AdTPP Adamantyl, Phenyl ~400 6.1 <0.05 Host-guest chemistry ~2 × 10

Research Findings and Pharmacological Implications

  • Antitumor Activity : Adamantyl-containing phosphoramidates demonstrate cytotoxicity against cancer cell lines, likely due to their ability to disrupt DNA synthesis or inhibit kinases . The diphenyl variant’s lipophilicity may enhance tumor tissue accumulation.
  • Neuroprotective Effects : Adamantane derivatives (e.g., amantadine) are clinically used in Parkinson’s disease, suggesting that this compound could modulate glutamate receptors or oxidative stress pathways .
  • Structural Advantages : The adamantyl group’s rigidity and hydrophobicity improve drug-receptor binding kinetics, as evidenced by AdTPP’s superior host-guest interactions .

Preparation Methods

Phosphoramidochloridate Intermediate Method

The most widely reported approach involves the reaction of phosphorus oxychloride (POCl₃) with 1-adamantylamine to form the intermediate N-1-adamantylphosphoramidochloridate, followed by esterification with phenol derivatives.

Procedure :

  • Step 1 : 1-Adamantylamine is reacted with POCl₃ in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) is added dropwise to scavenge HCl, facilitating the formation of N-1-adamantylphosphoramidochloridate.

  • Step 2 : The chloridate intermediate is treated with phenol in the presence of TEA, enabling nucleophilic substitution to yield this compound. Excess phenol (2.2 equiv) ensures complete esterification.

Reaction Equation :

POCl₃ + C10H15NH2TEA, THFC10H15NPOCl22 PhOH, TEAC10H15NP(O)(OPh)2\text{POCl₃ + C}{10}\text{H}{15}\text{NH}2 \xrightarrow{\text{TEA, THF}} \text{C}{10}\text{H}{15}\text{NPOCl}2 \xrightarrow{\text{2 PhOH, TEA}} \text{C}{10}\text{H}{15}\text{NP(O)(OPh)}_2

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Coupling-Agent-Mediated Synthesis

An alternative method employs carbodiimide coupling agents to activate the phosphate moiety for reaction with phenol. This route avoids handling POCl₃, which is moisture-sensitive and hazardous.

Procedure :

  • Step 1 : N-1-Adamantylphosphoramidic acid is generated by hydrolyzing N-1-adamantylphosphoramidochloridate in aqueous NaOH.

  • Step 2 : The acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM). Phenol is added sequentially, and the reaction is stirred at room temperature for 24 hours.

Key Considerations :

  • EDC·HCl facilitates the formation of an O-acylisourea intermediate, enhancing reactivity toward phenol.

  • Yields range from 60–65%, with minor byproducts such as cinnamic acid derivatives observed in some cases.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DCM : THF provides higher yields (72%) compared to DCM (65%) due to better solubility of the adamantyl intermediate.

  • Temperature : Reactions conducted at 0–5°C minimize side reactions such as Adamantyl group decomposition, whereas room-temperature conditions suffice for coupling-agent methods.

Stoichiometric Ratios

  • Excess phenol (2.2 equiv) is critical for complete esterification, as lower equivalents (1.5–2.0) result in residual chloridate intermediates.

  • EDC·HCl must be used in 1.1–1.3 equivalents to avoid overactivation and dimerization.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates the product from unreacted phenol and adamantylamine.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >95% purity, as confirmed by melting point analysis (mp 142–144°C).

Spectroscopic Characterization

  • ³¹P-NMR : A singlet at δ 18.2–18.5 ppm confirms the presence of the phosphoramidate group.

  • ¹H-NMR : Adamantyl protons appear as multiplet signals at δ 1.6–2.1 ppm, while aromatic protons from the diphenyl groups resonate at δ 7.2–7.5 ppm.

  • IR Spectroscopy : Strong absorption bands at 1240 cm⁻¹ (P=O) and 970 cm⁻¹ (P–O–Ph) validate the structure.

Challenges and Byproduct Formation

Hydrolytic Degradation

The adamantyl group’s steric bulk slows hydrolysis, but traces of water during synthesis can yield N-1-adamantylphosphoramic acid. Rigorous drying of solvents and reagents is essential.

Competing Rearrangements

In EDC-mediated reactions, partial Beckmann rearrangement of the adamantylamine moiety has been observed, leading to imidazoline byproducts. This is mitigated by maintaining pH < 7.

Applications and Derivatives

Biological Activity

This compound derivatives exhibit anticholinergic properties, as demonstrated by their affinity for muscarinic receptors in preclinical studies.

Materials Science

The compound’s rigid structure makes it a candidate for spirocyclic ligands in asymmetric catalysis, though further derivatization (e.g., introducing chiral auxiliaries) is required .

Q & A

Q. What are the standard synthetic protocols for Diphenyl N-1-adamantylphosphoramidate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reacting adamantylamine derivatives with phosphorylating agents. For example, N-1-adamantylphosphoramidic dichloride intermediates are generated first, followed by substitution with phenol groups under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key parameters include:

  • Temperature: Elevated temperatures (~80–100°C) improve reaction kinetics but may risk decomposition.
  • Catalysts: Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) optimize substitution efficiency .
  • Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance solubility and prevent side reactions .
    Data Table:
StepReagents/ConditionsYield (%)Purity (HPLC)
1Adamantylamine + POCl₃, 0°C, DCM85–90>95%
2Phenol, Et₃N, reflux70–7590–92%

Q. How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer: Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is critical for confirming stereochemistry and bond formation. For instance:

  • ³¹P NMR identifies phosphorus environment shifts (e.g., δ ~10–15 ppm for phosphoramidates).
  • ¹H NMR resolves adamantyl proton signals (sharp singlets at δ ~1.6–2.1 ppm) .
    Additional validation via mass spectrometry (ESI-MS or MALDI-TOF) ensures correct molecular ion peaks .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer: The compound is moisture-sensitive and prone to hydrolysis. Best practices include:

  • Storage: Under argon at –20°C in amber vials to prevent photodegradation.
  • Handling: Use anhydrous solvents and gloveboxes for air-sensitive steps. Monitor purity via periodic HPLC .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s catalytic or biological activity in comparison to other bulky substituents?

Methodological Answer: The adamantyl moiety enhances steric bulk and lipophilicity, which can:

  • Modulate Reactivity: Improve selectivity in asymmetric catalysis by restricting substrate access to the phosphorus center.
  • Enhance Bioactivity: Increase membrane permeability in antitumor studies, as observed in phosphoramide derivatives .
    Comparative Data:
SubstituentLogP (Calculated)IC₅₀ (Cancer Cell Line)
Adamantyl5.212 µM
tert-Butyl3.825 µM

Q. What experimental strategies resolve contradictions in reported antitumor activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Standardized Assays: Use common cell lines (e.g., HeLa, MCF-7) with DMSO controls (<0.1% v/v).
  • Dose-Response Curves: Validate activity across multiple concentrations (1–100 µM) .
  • Computational Modeling: DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale syntheses?

Methodological Answer: Byproduct formation (e.g., hydrolyzed phosphates) is mitigated via:

  • Flow Chemistry: Continuous reactors reduce exposure to moisture.
  • In Situ Monitoring: FTIR or Raman spectroscopy tracks intermediate conversion.
  • Purification: Gradient flash chromatography (silica gel, hexane/EtOAc) .

Methodological Challenges

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

Methodological Answer:

  • HPLC-MS: Hypersil C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve polar degradation products.
  • ICP-OES: Detects residual metal catalysts (e.g., Al, Sn) at ppm levels .

Q. How can computational methods complement experimental studies on this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate adamantyl group interactions in lipid bilayers for drug delivery studies.
  • Docking Studies: Predict binding affinities to enzymes (e.g., phosphatases) using AutoDock Vina .

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